Product packaging for INCB054828(Cat. No.:)

INCB054828

Cat. No.: B1574354
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of FGFR Signaling in Normal Cellular Physiology

In normal cellular physiology, FGFR signaling plays a fundamental role in a wide array of essential biological processes. These include embryogenesis, angiogenesis, tissue homeostasis, wound healing, and tissue repair mdpi.commdpi.comoncotarget.comthieme-connect.comaacrjournals.orgresearchgate.net. Beyond these developmental and regenerative functions, FGFRs are also involved in regulating diverse cell functions such as proliferation, differentiation, migration, and apoptosis mdpi.comcancerbiomed.orgmdpi.comoncotarget.comnih.govptglab.com. The activation of FGFRs triggers key intracellular signaling pathways, including the Ras/MAPK (mitogen-activated protein kinase), PI3K/Akt (phosphatidylinositol-3-kinase/protein kinase B), PLCγ (phospholipase Cγ), and STAT (signal transducer and activator of transcription) pathways nih.govcancerbiomed.orgaacrjournals.orgmdpi.comoncotarget.comptglab.commdpi.com. These pathways collectively regulate gene expression, cell survival, cell fate determination, and cytoskeletal dynamics ptglab.commdpi.com.

Mechanisms of Aberrant FGFR Signaling in Oncogenesis

Dysregulation of the FGF/FGFR signaling pathway is frequently implicated in the pathogenesis and progression of various malignancies mdpi.commdpi.comcancerbiomed.orgoncotarget.commdpi.comjcancer.org. This aberrant activation can arise from several mechanisms, leading to uncontrolled cell proliferation, survival, and migration, as well as contributing to tumor angiogenesis and resistance to anticancer therapies oncotarget.comaacrjournals.orgptglab.commdpi.comjcancer.org.

Genetic Alterations: Fusions, Amplifications, and Activating Mutations

Aberrant FGFR signaling in cancer is primarily driven by genetic alterations within the FGFR genes, including gene fusions, amplifications, and activating mutations mdpi.comcancerbiomed.orgoncotarget.comptglab.commdpi.com.

Fusions: Chromosomal rearrangements can lead to the formation of oncogenic FGFR fusion genes, resulting in constitutively active kinases mdpi.comcancerbiomed.orgmdpi.commdpi.comnih.govaacrjournals.orgnih.govmdpi.com. These fusions often involve the N-terminus of the FGFR protein fused to a coiled-coil domain of a partner protein, promoting ligand-independent dimerization and activation nih.govmdpi.com. For instance, FGFR2 fusions are key oncogenic drivers in 10% to 16% of intrahepatic cholangiocarcinoma (iCCA) cases, with common partners including BICC1, TACC3, and CCDC6 mdpi.comcancerbiomed.org. FGFR3-TACC3 fusions have been identified in various tumor types, such as glioblastoma, bladder cancer, and lung cancer, leading to constitutive phosphorylation and activation of downstream pathways cancerbiomed.orgmdpi.comnih.gov. FGFR1 fusions, though rarer, have been observed in gastrointestinal stromal tumors and glioblastoma mdpi.comnih.gov.

Amplifications: Increased copy number of FGFR genes, particularly FGFR1, FGFR2, and FGFR3, leads to overexpression of the receptor proteins and subsequent aberrant activation of downstream signaling mdpi.comoncotarget.comptglab.commdpi.comjcancer.orgnih.govmdpi.comnih.govmassivebio.complos.org. FGFR1 amplification is the most common FGFR alteration, accounting for approximately 42% of FGFR alterations and frequently observed in squamous non-small cell lung cancer, breast cancer, bladder cancer, and ovarian cancer mdpi.comoncotarget.comnih.govnih.govplos.org. FGFR2 amplification is detected in approximately 10% of gastric cancers and 5% of triple-negative breast cancers oncotarget.complos.org. FGFR3 amplification is less common but has been reported in breast carcinoma, bladder carcinoma, and glioblastoma nih.govmdpi.com.

Activating Mutations: Point mutations within the FGFR genes can lead to enhanced kinase activity, ligand-independent receptor dimerization, or altered affinity for FGF ligands, resulting in constitutive activation oncotarget.comptglab.commdpi.comaacrjournals.orgrutgers.edunih.gov. For example, FGFR3 mutations are frequently found in urothelial bladder carcinoma (up to 80% of low-grade tumors) and multiple myeloma oncotarget.comaacrjournals.org. FGFR2 mutations are implicated in 12% to 14% of endometrial carcinomas oncotarget.comaacrjournals.org. FGFR4 activating mutations are less common but have been identified in rhabdomyosarcoma oncotarget.comaacrjournals.org.

FGFR Aberration TypePercentage of Total FGFR Aberrations nih.gov
Amplifications66%
Mutations26%
Rearrangements8%

Contribution to Tumor Cell Proliferation, Survival, and Migration

The aberrant activation of FGFR signaling pathways directly contributes to key hallmarks of cancer, including sustained tumor cell proliferation, enhanced survival, and increased migration mdpi.commdpi.comcancerbiomed.orgoncotarget.comnih.govmdpi.complos.orgaacrjournals.org. By dysregulating downstream pathways such as Ras/MAPK and PI3K/Akt, FGFR alterations promote uncontrolled cell division and inhibit apoptosis, thereby fostering tumor growth and survival cancerbiomed.orgoncotarget.comptglab.commdpi.com. Furthermore, FGFR signaling can promote epithelial-mesenchymal transition (EMT), a process critical for tumor cell migration and invasion, thereby increasing metastatic potential mdpi.comjcancer.orgaacrjournals.org.

Involvement in Tumor Angiogenesis

FGFR signaling plays a significant role in tumor angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to growing tumors mdpi.commdpi.comcancerbiomed.orgoncotarget.comaacrjournals.orgresearchgate.netmdpi.comjcancer.orgplos.org. Fibroblast Growth Factors (FGFs) are potent angiogenic factors, and their interaction with FGFRs promotes endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis oncotarget.complos.org. Aberrant FGFR activation can also lead to the upregulation of other pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), further enhancing the angiogenic switch within the tumor microenvironment plos.org. This increased vascularization supports tumor growth and facilitates metastatic dissemination plos.org.

Rationale for Pharmacological FGFR Inhibition in Cancer Research

The widespread involvement of aberrant FGFR signaling in driving oncogenesis, promoting tumor progression, and contributing to drug resistance provides a strong rationale for pharmacological FGFR inhibition in cancer research and therapy mdpi.comoncotarget.comaacrjournals.orgresearchgate.netmdpi.comjcancer.orgrutgers.edurxlist.com. Given that FGFR gene alterations can act as "driver mutations" that lead to oncogene addiction, targeting these pathways offers a promising therapeutic strategy for genetically-selected patients aacrjournals.orgrutgers.eduplos.orgnih.govascopubs.org.

Pharmacological strategies for FGFR inhibition include small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies mdpi.com. Small molecule inhibitors, such as INCB054828 (also known as Pemigatinib), are designed to block the kinase activity of FGFRs, thereby disrupting the aberrant downstream signaling pathways that drive cancer cell growth and survival rxlist.complos.orgnih.govfda.gov.tw.

This compound (Pemigatinib) is a novel, potent, selective, and reversible oral inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinase activity, with weaker activity against FGFR4 plos.orgnih.govascopubs.orgfda.gov.twnih.gov. Preclinical enzymatic assays have shown its potent inhibitory concentrations (IC50 values) against FGFR1, FGFR2, and FGFR3 at 0.4 nM, 0.5 nM, and 1.0 nM, respectively, with an IC50 of 30 nM for FGFR4 plos.orgnih.govnih.gov.

Preclinical studies have demonstrated the efficacy of this compound in various tumor models harboring FGFR alterations. It has been shown to selectively inhibit the growth of tumor cell lines with activated FGFR signaling compared to cell lines lacking such aberrations plos.orgnih.govfda.gov.twnih.govaacrjournals.org. For instance, this compound suppressed the growth of xenografted tumor models with FGFR1, FGFR2, or FGFR3 alterations as a monotherapy plos.orgnih.govascopubs.org. This includes models of gastric cancer with FGFR2 amplification, erythroleukemia with FGFR1 translocation, and bladder carcinoma with FGFR3-TACC3 fusion nih.govascopubs.org. In a gastric cancer model with FGFR2 gene amplification (KATO III), a once-daily dose of 0.03 mg/kg of this compound significantly suppressed tumor growth, with maximum activity observed at doses equal to or greater than 0.3 mg/kg once daily plos.orgnih.gov. Furthermore, the combination of this compound with cisplatin (B142131) provided significant benefit over either single agent in xenograft models plos.orgnih.gov. In triple-negative breast cancer (TNBC) models, this compound showed high activity against cell lines with FGFR genetic alterations, such as FGFR1 or FGFR2 amplifications, leading to inhibition of cell viability and suppression of growth-promoting pathways like Ras-MAPK aacrjournals.org.

The preclinical pharmacokinetic profile of this compound suggests that effective target inhibition is achievable in vivo with low oral doses plos.orgnih.gov. These compelling preclinical data, coupled with early clinical observations, support the continued investigation of this compound in patients with cancers driven by FGFR alterations, such as fusions and activating mutations plos.orgnih.govfda.gov.tw. This compound (Pemigatinib) has been approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement thieme-connect.comfda.gov.tw. Its development underscores the potential of precision medicine approaches that leverage genomic profiling to identify patients most likely to benefit from targeted FGFR inhibition thieme-connect.comaacrjournals.orgmassivebio.com.

Properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

Synonyms

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

Origin of Product

United States

Discovery and Preclinical Development of Incb054828 Pemigatinib

Historical Context of Fibroblast Growth Factor Receptor Inhibitor Research

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play crucial roles in various physiological processes, including cell proliferation, survival, migration, and angiogenesis wikipedia.orgbusinesswire.commdpi.comspandidos-publications.com. Aberrant signaling through FGFRs, often due to gene amplifications, mutations, or rearrangements, has been identified as a significant driver in the pathogenesis of numerous cancers businesswire.commdpi.comspandidos-publications.comnih.govacs.orgaacrjournals.orgascopubs.org.

The concept of pharmacologically targeting FGFRs as a therapeutic strategy for cancer treatment gained validation relatively recently nih.govfrontiersin.org. Earlier attempts at FGFR inhibition often involved multi-targeting tyrosine kinase inhibitors (TKIs), such as dovitinib, lucitanib, nintedanib, and ponatinib (B1185) spandidos-publications.comacs.orgaacrjournals.org. These first-generation inhibitors, while demonstrating some activity against FGFRs, also inhibited a broad range of other kinases, including vascular endothelial growth factor receptor (VEGFR), KIT, and RET acs.orgaacrjournals.org. This lack of selectivity frequently led to off-target adverse effects and variable clinical efficacy, highlighting the need for more specific FGFR-targeted agents spandidos-publications.comacs.orgaacrjournals.org. The field subsequently shifted towards developing highly selective FGFR inhibitors to improve efficacy and reduce off-target toxicities aacrjournals.orgnih.gov. This led to the approval of selective FGFR inhibitors, with erdafitinib (B607360) receiving FDA approval in 2019, followed by pemigatinib (B609903) in 2020, and infigratinib (B612010) in 2021 nih.govfrontiersin.orgnih.gov.

Rational Design and Medicinal Chemistry Aspects Leading to INCB054828

The development of this compound was rooted in rational drug design principles, a strategy that leverages detailed knowledge of a biological target's structure and function to design molecules with specific binding characteristics biomedres.usnih.gov. This approach aims to create synthetic compounds with tailored structural features to interact precisely with identified binding sites on the target biomolecule biomedres.usnih.gov.

The discovery process for this compound involved rigorous structure-activity relationship (SAR) analysis and structure-based drug design methodologies figshare.comresearchgate.net. This compound is characterized as a potent and selective ATP-competitive inhibitor of FGFR kinases researchgate.net. Its high affinity and selectivity for FGFR1, FGFR2, and FGFR3 are attributed to its ability to complementarily occupy hydrophobic pockets situated near the FGFR gatekeeper region researchgate.net. This design distinguishes this compound from many first-generation antiangiogenesis inhibitors by offering a balanced potency across FGFR1, FGFR2, and FGFR3, coupled with high selectivity over FGFR4 and other non-FGFR kinases plos.orgnih.gov. The selective sparing of FGFR4 is a notable design feature, as it may help mitigate potential effects on bile acid metabolism and associated hepatotoxicity nih.gov.

Overview of Initial Compound Identification and Characterization

This compound (pemigatinib) was identified as a novel and selective inhibitor of FGFR1, FGFR2, and FGFR3 nih.govplos.org. Initial characterization involved extensive in vitro and in vivo preclinical studies to assess its potency, selectivity, and pharmacokinetic properties.

Enzymatic assays using recombinant human FGFR kinases demonstrated this compound's potent inhibitory activity across the FGFR family members, with half maximal inhibitory concentration (IC50) values in the nanomolar range:

Table 1: this compound Inhibition Potency Against FGFR Kinases (IC50)

KinaseIC50 (nM)Source
FGFR10.4 nih.govplos.orgresearchgate.netresearchgate.netplos.org
FGFR20.5 nih.govplos.orgresearchgate.netresearchgate.netplos.org
FGFR31.0 nih.govplos.orgresearchgate.netresearchgate.netplos.org
FGFR430 nih.govplos.orgresearchgate.netresearchgate.netplos.org

This compound exhibited selective inhibition of tumor cell line growth, particularly in those with activated FGFR signaling, while showing less effect on cell lines lacking FGFR aberrations nih.govplos.org.

Preclinical pharmacokinetic evaluations indicated that target inhibition could be achieved in vivo with low oral doses nih.govplos.orgnih.govresearchgate.netplos.org. In mouse models bearing KATO III tumors, the in vivo IC50 for target inhibition was determined to be 22 nM, which was consistent with ex vivo human whole blood values plos.org.

Further pharmacokinetic studies in various animal species revealed:

Table 2: Preclinical Pharmacokinetic Profile of this compound

ParameterRatMonkeyDogSource
Systemic Clearance (% of hepatic blood flow)31%8%10% nih.gov
Volume of Distribution (L/kg)-0.5843.49 nih.gov
Terminal Elimination Half-life (hours)4.0-15.7 nih.gov
Oral Bioavailability (%)Complete29%98% nih.gov

In vivo studies demonstrated that oral administration of this compound suppressed the growth of xenografted tumor models harboring FGFR1, FGFR2, or FGFR3 alterations when used as monotherapy nih.govplos.orgnih.govresearchgate.net. For instance, in mice subcutaneously implanted with patient-derived xenograft (PDX) tumors exhibiting an FGFR2-TRA2B translocation, treatment with 1 mg/kg this compound resulted in a reduction in tumor volume in 10 out of 12 tumors. Significant tumor growth inhibition was observed in both 0.3 mg/kg and 1 mg/kg treatment groups compared to the vehicle control nih.gov.

Molecular and Biochemical Characterization of Incb054828 As an Fgfr Inhibitor

Target Selectivity and Potency Profiling

The inhibitory activity of INCB054828 has been profiled across various FGFR kinases and a broader panel of non-FGFR kinases to establish its target selectivity and potency.

Inhibition of Recombinant FGFR1, FGFR2, and FGFR3 Kinase Activity

Enzymatic assays utilizing recombinant human FGFR kinases have shown that this compound potently inhibits FGFR1, FGFR2, and FGFR3. The half maximal inhibitory concentration (IC50) values for these kinases are in the sub-nanomolar to low-nanomolar range, indicating high potency. Specifically, this compound exhibits IC50 values of 0.4 nM for FGFR1, 0.5 nM for FGFR2, and 1.0 nM for FGFR3 Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgresearchgate.netmrc.ac.ukwikipedia.org.

Table 1: Inhibition of Recombinant FGFR1, FGFR2, and FGFR3 Kinase Activity by this compound

KinaseIC50 (nM)
FGFR10.4
FGFR20.5
FGFR31.0

Comparative Inhibition of FGFR4 Kinase Activity

While demonstrating potent inhibition of FGFR1, FGFR2, and FGFR3, this compound exhibits weaker activity against the related family member FGFR4. The IC50 value for FGFR4 was determined to be 30 nM Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgresearchgate.netmrc.ac.ukwikipedia.org. This differential activity suggests a degree of selectivity within the FGFR family, potentially mitigating certain off-target effects associated with broader FGFR inhibition mrc.ac.uk.

Table 2: Comparative Inhibition of FGFR4 Kinase Activity by this compound

KinaseIC50 (nM)
FGFR430

Selectivity Across a Broad Panel of Non-FGFR Kinases (e.g., VEGFR2)

The selectivity of this compound extends beyond the FGFR family, as demonstrated by profiling against a broad panel of non-FGFR kinases. Initial assessments against 56 diverse tyrosine and serine-threonine kinases indicated high selectivity for FGFR kinases Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgnih.govguidetomalariapharmacology.org. Among non-FGFR kinases, only vascular endothelial growth factor receptor-2 (VEGFR2/KDR) and c-KIT showed inhibition with IC50 values less than 1,000 nM Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgnih.govguidetomalariapharmacology.org. Specifically, the IC50 for VEGFR2 was 182 nM, and for c-KIT, it was 266 nM Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgnih.govguidetomalariapharmacology.orgnih.gov. Further profiling against a broader panel of 161 kinases confirmed this selectivity, with no additional kinases significantly inhibited by this compound at a concentration of 100 nM, apart from the four FGFR enzymes and VEGFR2 Current time information in Chatham County, US.Current time information in Davidson County, US.mrc.ac.uk. A cellular growth assay using human umbilical vein endothelial cells further highlighted this selectivity, showing greater than 80-fold difference in the potency of this compound to inhibit FGF-dependent growth compared with VEGF-dependent growth Current time information in Chatham County, US.Current time information in Davidson County, US.mrc.ac.uk.

Table 3: Selectivity Profile of this compound Against Key Non-FGFR Kinases

KinaseIC50 (nM)
VEGFR2182
c-KIT266
Most other non-FGFR kinases>1,000 to >10,000

Mechanism of Kinase Inhibition

The mechanism by which this compound inhibits kinase activity has been thoroughly investigated, revealing its ATP-competitive binding mode and its impact on FGFR autophosphorylation.

ATP-Competitive Binding Mode Elucidation

This compound functions as an ATP-competitive inhibitor of FGFR enzymes Current time information in Chatham County, US.Current time information in Davidson County, US.mrc.ac.uknih.govwikipedia.org. This mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby competing with adenosine (B11128) triphosphate (ATP) for this site wikipedia.orgmrc.ac.uk. Evidence supporting this binding mode includes the observation that the FGFR1 IC50 of this compound shifted from 0.6 nM to 6 nM when the ATP concentration in the enzyme assay was increased from 50 µM to 5,000 µM Current time information in Chatham County, US.mrc.ac.uk. This shift in IC50 with increasing ATP concentration is characteristic of an ATP-competitive inhibitor Current time information in Chatham County, US.mrc.ac.uk.

Impact on FGFR Autophosphorylation in Cellular Contexts

Beyond its direct enzymatic inhibition, this compound significantly impacts FGFR autophosphorylation in cellular contexts. It potently inhibits the autophosphorylation of FGFR proteins with low nanomolar IC50 values researchgate.net. In Ba/F3 cell lines engineered to express the kinase domains of FGFR as fusions, this compound demonstrated balanced inhibition of autophosphorylation, with IC50 values of 3 nM for FGFR1 and 4 nM for FGFR3 Current time information in Chatham County, US.Current time information in Davidson County, US.. Furthermore, in the KATO III cell line, which expresses high levels of wild-type FGFR2, a quantitative ELISA assay showed inhibition of FGFR2 phosphorylation with an IC50 of 3 nM Current time information in Chatham County, US.nih.gov. This inhibition of autophosphorylation directly translates to a blockade of signal transduction downstream of FGFRs, affecting markers of pathway activation such as ERK, FRS2, and STAT5 Current time information in Chatham County, US.Current time information in Davidson County, US.wikipedia.orgnih.govwikipedia.org.

Modulation of Downstream Signal Transduction Pathways

Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that, upon ligand binding, undergo dimerization and autophosphorylation of their intracellular tyrosine kinase domains drugbank.comoncotarget.comnih.gov. This activation initiates a cascade of downstream signaling pathways crucial for various cellular processes, including proliferation, survival, differentiation, migration, and angiogenesis drugbank.comoncotarget.comnih.govnih.govmdpi.com. This compound, by inhibiting FGFRs, effectively blocks these downstream signal transduction pathways ambeed.commdpi.comaacrjournals.org. Signal transduction typically occurs through the phosphorylation of substrate proteins, such as FGFR substrate 2 (FRS2), which then serves as a docking site for adaptor proteins, leading to the activation of key intracellular signaling cascades plos.orgnih.govnih.govnih.govfrontiersin.orgnih.gov.

Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway

The PI3K-AKT pathway is a critical downstream effector of FGFR signaling, playing a significant role in cell growth, survival, and metabolism nih.govdrugbank.comoncotarget.comnih.govnih.govmdpi.com. Upon FGFR activation, the adaptor protein FRS2 recruits Growth Factor Receptor-Bound Protein 2 (GRB2) and Gab1, which subsequently leads to the activation of the PI3K-AKT-mTOR pathway mdpi.comnih.govnih.govmdpi.comfrontiersin.orgnih.gov. This pathway, when overactivated, inhibits apoptosis and promotes cell proliferation nih.govnih.gov.

This compound's inhibition of FGFRs directly impacts the activation of the PI3K-AKT pathway. By blocking the initial phosphorylation of FGFRs, this compound prevents the downstream recruitment and activation of PI3K and AKT, thereby attenuating the pro-survival and proliferative signals mediated by this pathway plos.orgmdpi.comdrugbank.com. This inhibition contributes to decreased cell viability in cancer cell lines with activating FGFR amplifications and fusions drugbank.com.

RAS/Mitogen-Activated Protein Kinase (MAPK) Pathway

The RAS/Mitogen-Activated Protein Kinase (MAPK) pathway is another major signaling cascade activated by FGFRs, primarily involved in cell proliferation and differentiation nih.govdrugbank.comoncotarget.comnih.govresearchgate.net. Following FGFR activation, FRS2 phosphorylation promotes the recruitment of GRB2/Son of Sevenless (SOS) complexes, which in turn activate the RAS/RAF/MEK/MAPK pathway mdpi.comnih.govnih.govmdpi.comfrontiersin.orgnih.gov. Overactivation of this pathway stimulates cell proliferation and differentiation nih.gov.

Preclinical characterization of this compound has demonstrated its ability to block signal transduction from FGFR to downstream markers of pathway activation, including ERK (Extracellular signal-regulated kinase), a key component of the MAPK pathway aacrjournals.orgnih.govplos.org. Immunoblotting analyses in cell lines like KG1a and RT-4, treated with this compound, showed inhibition of phospho-ERK levels, confirming the compound's effectiveness in modulating the RAS/MAPK pathway nih.govplos.org.

Phospholipase Cγ (PLCγ) Pathway

The Phospholipase Cγ (PLCγ) pathway is also activated by FGFRs and plays a role in cellular processes, including regulating tumor cell metastasis nih.govdrugbank.comoncotarget.comnih.govcancerbiomed.org. Activated FGFRs can directly recruit and phosphorylate PLCγ nih.govnih.govmdpi.comfrontiersin.orgnih.gov. This phosphorylation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activates the protein kinase C (PKC) pathway nih.govmdpi.comfrontiersin.orgnih.govcancerbiomed.org.

This compound's inhibitory action on FGFRs extends to the PLCγ pathway, preventing its activation and the subsequent downstream signaling events plos.orgnih.govdrugbank.com. By inhibiting FGFR autophosphorylation, this compound disrupts the initial step required for PLCγ recruitment and activation, thereby impeding the signals that contribute to tumor cell metastasis and other cellular functions regulated by this pathway mdpi.comcancerbiomed.org.

Preclinical Pharmacological Activity of Incb054828 in in Vitro Cancer Models

Differential Sensitivity in Cancer Cell Lines with FGFR Alterations

Preclinical studies have shown that INCB054828 selectively inhibits the growth of tumor cell lines that possess activated FGFR signaling pathways. nih.govplos.orgaacrjournals.org This selective inhibition is a key characteristic, distinguishing its effect on FGFR-altered cells from those lacking such aberrations. nih.govplos.org

This compound demonstrates potent growth inhibition in cancer cell lines dependent on FGFR1 alterations. For instance, in myeloid/lymphoid neoplasms, the KG1a acute myeloid leukemia (AML) cell line, which carries an FGFROP2-FGFR1 fusion, showed a growth inhibition 50% (GI₅₀) value of 3 nM. nih.govplos.org Other FGFR1-amplified lung cancer cell lines, such as H1581 and DMS-114, exhibited GI₅₀ values of 14 nM and 27 nM, respectively. nih.govplos.org

Table 1: Growth Inhibition (GI₅₀) of this compound in FGFR1-Dependent Cancer Cell Lines

Cell Line (Histology)FGFR AlterationMean GI₅₀ ± S.D. (nM)
KG1a (AML)FGFROP2-FGFR1 fusion3 ± 1
H1581 (Lung Cancer)FGFR1 amplification14 ± 9
DMS-114 (Lung Cancer)FGFR1 amplification27

In FGFR2-dependent cancer cell lines, this compound also shows significant growth inhibition. The KATO III gastric cancer cell line, characterized by FGFR2 amplification, demonstrated sensitivity to this compound. nih.govplos.org In studies involving cholangiocarcinoma, cells expressing the FGFR2-CLIP1 fusion were sensitive to this compound, with an IC₅₀ value of 10.16 nM. medchemexpress.comnih.gov However, the introduction of a secondary N549H mutation in FGFR2-CLIP1 cells led to a substantial increase in the IC₅₀ to 1527.57 nM, indicating resistance. nih.gov

Table 2: Growth Inhibition (IC₅₀/GI₅₀) of this compound in FGFR2-Dependent Cancer Cell Lines

Cell Line (Histology)FGFR AlterationIC₅₀/GI₅₀ (nM)
KATO III (Gastric Cancer)FGFR2 amplification3
FGFR2-CLIP1 (Cholangiocarcinoma)FGFR2-CLIP1 fusion10.16
FGFR2-CLIP1 N549H (Cholangiocarcinoma)FGFR2-CLIP1 fusion with N549H mutation1527.57

This compound effectively inhibits the growth of FGFR3-dependent cancer cell lines, particularly those associated with urothelial carcinoma. The RT-112 bladder carcinoma cell line, which harbors the FGFR3-TACC3 fusion, showed potent inhibition by this compound, with GI₅₀ values consistently below 10 nM. nih.govplos.org Another urothelial cell line, RT-4, also demonstrated sensitivity to this compound. nih.govplos.org

Table 3: Growth Inhibition (GI₅₀) of this compound in FGFR3-Dependent Cancer Cell Lines

Cell Line (Histology)FGFR AlterationGI₅₀ (nM)
RT-112 (Bladder Carcinoma)FGFR3-TACC3 fusion<10
RT-4 (Urothelial Carcinoma)FGFR3-TACC3 fusion<10

Growth Inhibition in FGFR2-Dependent Cancer Cell Lines (e.g., Gastric Cancer, Cholangiocarcinoma)

Comparison with FGFR-Independent Cancer Cell Lines and Normal Cells

A critical aspect of this compound's preclinical profile is its selectivity. In comparison to cancer cell lines with genetic alterations in FGFR1, FGFR2, or FGFR3, a panel of hematologic and solid tumor cell lines lacking known FGFR aberrations exhibited significantly higher GI₅₀ values, often exceeding 2,500 nM. nih.govplos.orgaacrjournals.org This demonstrates a clear separation in sensitivity. Furthermore, this compound did not inhibit the proliferation of primary T cells from normal donors at concentrations up to 1,500 nM, indicating a favorable selectivity profile against normal cells. nih.govplos.org

Cellular Assays for Pharmacological Activity

The pharmacological activity of this compound in cellular models is primarily assessed through various in vitro assays designed to measure its impact on cell viability, proliferation, and signaling pathways. nih.govplos.orgaacrjournals.org

Cell viability assays are routinely employed to quantify the number of viable cells after treatment with this compound. A common method utilized is the CellTiter-Glo® ATP assay. nih.govmedchemexpress.comavantorsciences.com This homogeneous luminescent assay determines the number of viable cells in culture by quantifying the ATP present, which serves as an indicator of metabolically active cells. avantorsciences.comselectscience.net The procedure involves adding a single reagent directly to cells cultured in medium, leading to cell lysis and the generation of a luminescent signal proportional to the ATP amount, and thus, the number of viable cells. avantorsciences.comselectscience.netous-research.no Cell viability assays are typically performed after 72 hours of incubation with serial dilutions of this compound, and data are reported as the mean ± standard deviation from multiple independent experiments. nih.gov

Assessment of FGFR Protein Autophosphorylation and Downstream Markers

This compound effectively inhibits the autophosphorylation of FGFR proteins with low nanomolar IC50 values aacrjournals.orgscispace.com. This inhibition extends to blocking signal transduction mediated by FGFR to its downstream pathway activation markers aacrjournals.orgscispace.com. The FGFR signaling pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to FGFRs, leading to dimerization and trans-phosphorylation of tyrosine residues within the kinase domain frontiersin.org. Key autophosphorylation sites, such as Y653 and Y654 in the activation loop, are indispensable for kinase activation frontiersin.org. This activation subsequently recruits and phosphorylates various downstream effector molecules, including SHP2, GRB2, GAB1, and SOS, which in turn activate crucial signaling cascades like the RAS-MAPK-ERK and PI3K-AKT pathways frontiersin.org.

Immunoblotting experiments conducted on KG1a or RT-4 cells, following a 2-hour treatment with this compound, demonstrated a clear inhibition of both phospho- and total proteins involved in the FGFR signal transduction pathway plos.orgnih.govresearchgate.net. The affected proteins included FGFR itself, as well as downstream markers such as ERK, FRS2, and STAT5 plos.orgnih.govresearchgate.net. While the compound effectively suppresses these pathways, studies have noted that AKT phosphorylation may not be as strongly affected, which is consistent with observations for other FGFR kinase inhibitors nih.gov.

Proximity Ligation Assays for In Situ FGFR Activation

Proximity Ligation Assays (PLA) have been employed to assess the in situ activation of FGFRs and to quantify the concentration-dependent inhibition of phospho-FGFR3 by this compound in cell lines such as RT-112 plos.orgnih.govresearchgate.net. PLA is a highly sensitive technique that combines antibody-labeling with signal detection through rolling-circle amplification of secondary antibody-linked oligonucleotides researchgate.netfrontiersin.org. This method allows for the visualization and quantification of protein interactions or modifications by detecting molecular proximity, typically within a range of less than 40 nanometers researchgate.netfrontiersin.org.

Specifically, in situ phosphorylation of FGFR3 on RT-4 and RT-112 cells was performed using the Duolink PLA kit plos.orgnih.gov. The assay utilized a mouse monoclonal anti-phospho-FGFR (Y653/Y654) antibody in conjunction with a rabbit anti-FGFR antibody to detect the phosphorylated state of the receptor plos.orgnih.govresearchgate.net.

Preclinical Pharmacological Activity of Incb054828 in in Vivo Animal Models

Efficacy in Genetically Defined Tumor Xenograft Models

INCB054828 has demonstrated potent antitumor activity across a spectrum of genetically defined tumor xenograft models, reflecting its selective inhibition of FGFR1, 2, and 3 plos.orgplos.orgnih.gov.

FGFR1-Driven Xenograft Models (e.g., KG1 AML Model with FGFROP2-FGFR1 Fusion)

In FGFR1-driven models, this compound exhibited significant efficacy. The KG1 erythroleukemia acute myeloid leukemia (AML) cell line, which carries a translocation of FGFR1 (FGFROP2-FGFR1), was utilized to establish subcutaneous xenografts in humanized NSG mice plos.orgnih.gov. A once-daily oral administration of this compound at 0.3 mg/kg significantly suppressed tumor growth in this model over 14 days (P < 0.05 vs. vehicle) plos.orgnih.govresearchgate.net.

Table 1: Efficacy of this compound in FGFR1-Driven KG1 AML Xenograft Model

ModelFGFR AlterationDose (mg/kg, once daily)Duration (days)Efficacy OutcomeStatistical Significance (vs. Vehicle)
KG1 AML Xenograft (humanized NSG mice)FGFROP2-FGFR1 Fusion0.314Significant Tumor Growth InhibitionP < 0.05 plos.orgnih.govresearchgate.net

FGFR2-Driven Xenograft Models (e.g., KATO III Gastric Cancer Amplification, Cholangiocarcinoma PDX Models with FGFR2 Fusion)

This compound proved effective in FGFR2-driven tumor models. In the KATO III gastric cancer model, characterized by genetic amplification of FGFR2, a full dose-response evaluation was conducted. A once-daily dose of 0.03 mg/kg significantly suppressed tumor growth, with maximum activity observed at doses equal to or greater than 0.3 mg/kg once daily over 10 days (P < 0.001 vs. vehicle) plos.orgplos.orgnih.govresearchgate.net.

Furthermore, in patient-derived xenograft (PDX) models of cholangiocarcinoma harboring FGFR2 fusions, such as the CTG-0997 model with an FGFR2-TRA2B fusion, this compound demonstrated significant tumor growth inhibition. In mice implanted subcutaneously with these PDX tumors, 10 out of 12 tumors showed a reduction in volume with a dose of 1 mg/kg, and significant tumor growth inhibition (P < 0.01) was observed for both the 0.3 mg/kg and 1 mg/kg treatment groups compared to vehicle over 42 days plos.orgnih.govresearchgate.net.

Table 2: Efficacy of this compound in FGFR2-Driven Xenograft Models

ModelFGFR AlterationDose (mg/kg, once daily)Duration (days)Efficacy OutcomeStatistical Significance (vs. Vehicle)
KATO III Gastric Cancer Xenograft (SCID mice)FGFR2 Amplification0.03, 0.1, 0.3, 110Dose-dependent Tumor Growth Inhibition; Maximum activity at ≥ 0.3 mg/kgP < 0.001 (for 0.03, 0.1, 0.3, 1 mg/kg) plos.orgnih.govresearchgate.net
CTG-0997 Cholangiocarcinoma PDX (nu/nu mice)FGFR2-TRA2B Fusion0.3, 142Significant Tumor Growth InhibitionP < 0.01 (for 0.3, 1 mg/kg) plos.orgnih.govresearchgate.net

FGFR3-Driven Xenograft Models (e.g., RT-112 Bladder Carcinoma with FGFR3-TACC3 Fusion)

The activity of this compound was also evaluated in FGFR3-dependent models. The RT-112 bladder carcinoma model, which carries the FGFR3-TACC3 fusion, was established subcutaneously in RNU immunocompromised rats plos.orgnih.gov. Oral administration of this compound at doses of 0.3 mg/kg and 1 mg/kg once daily for 14 days resulted in significant tumor growth inhibition (P < 0.01 vs. vehicle) plos.orgnih.govresearchgate.net.

Table 3: Efficacy of this compound in FGFR3-Driven RT-112 Bladder Carcinoma Xenograft Model

ModelFGFR AlterationDose (mg/kg, once daily)Duration (days)Efficacy OutcomeStatistical Significance (vs. Vehicle)
RT-112 Bladder Carcinoma Xenograft (RNU rats)FGFR3-TACC3 Fusion0.3, 114Significant Tumor Growth InhibitionP < 0.01 (for 0.3, 1 mg/kg) plos.orgnih.govresearchgate.net

Evaluation of Dose-Dependent Tumor Growth Inhibition

This compound consistently demonstrated dose-dependent tumor growth inhibition across various preclinical models plos.orgplos.orgaacrjournals.orgresearchgate.net. A comprehensive dose-response was particularly evident in the KATO III gastric cancer model, where increasing doses of this compound led to a greater suppression of tumor growth. Significant tumor growth suppression was observed even at the lowest tested dose of 0.03 mg/kg, with maximal activity achieved at doses of 0.3 mg/kg and higher plos.orgplos.orgnih.gov. This dose-dependent effect was also noted in other FGFR-dependent tumor models, where the suppression of tumor growth correlated with the pharmacodynamic inhibition of FGFR aacrjournals.orgresearchgate.net. The preclinical pharmacokinetic profile of this compound indicated that potent inhibition of FGFR1, FGFR2, or FGFR3 is achievable in vivo with low oral doses plos.orgplos.org.

Preclinical Pharmacodynamic Biomarker Evaluation

Pharmacodynamic analyses were crucial in understanding the mechanism of action and target engagement of this compound in preclinical settings plos.orgplos.org.

Tumor Phospho-FGFR Analysis

Tumor phospho-FGFR analysis served as a direct measure of target inhibition by this compound. In KATO III tumor-bearing mice, tumors were harvested following a single oral administration of this compound to assess phospho-FGFR2 levels via ELISA plos.orgnih.govresearchgate.net. The exposure-pharmacodynamic curve derived from these analyses revealed an in vivo half-maximal inhibitory concentration (IC50) of 22 nM for target inhibition of phospho-FGFR2 in tumors plos.orgplos.orgnih.govclinicaltrials.govfda.gov. This finding was consistent with the ex vivo-determined value of 10.9 nM in spiked KATO III human whole blood plos.orgnih.gov. These results demonstrate that this compound effectively inhibits FGFR autophosphorylation in tumors in a concentration-dependent manner plos.orgplos.orgfda.gov. Additionally, this compound inhibited the autophosphorylation of FGFR proteins with low nanomolar IC50 values in cellular assays and blocked signal transduction by FGFR to downstream markers of pathway activation aacrjournals.org.

Table 4: Preclinical Pharmacodynamic Evaluation of this compound

BiomarkerModel / AssayResult
Tumor Phospho-FGFR2KATO III Xenograft (in vivo)In vivo IC50 for target inhibition: 22 nM plos.orgplos.orgnih.govclinicaltrials.govfda.gov
Phospho-FGFR (Autophosphorylation)Cellular Assays (e.g., KG1a, RT-4, RT-112 cells)Inhibition with low nanomolar IC50 values; concentration-dependent inhibition of phospho-FGFR3 in RT-112 cells (<10 nM) plos.orgaacrjournals.orgnih.gov

Systemic Pharmacodynamic Markers (e.g., Serum Phosphate (B84403) Levels)

In preclinical investigations, systemic pharmacodynamic markers are crucial for assessing the biological activity and target engagement of a compound in vivo. For this compound, also known as pemigatinib (B609903), serum phosphate levels have been identified as a significant pharmacodynamic marker in animal models, reflecting its mechanism of action as a fibroblast growth factor receptor (FGFR) inhibitor. nih.govresearchgate.netplos.org

The rationale for utilizing serum phosphate as a pharmacodynamic marker stems from the intricate role of fibroblast growth factor 23 (FGF23) in phosphate homeostasis. FGF23 is a phosphaturic hormone primarily responsible for regulating plasma phosphate concentration by decreasing its reabsorption in the kidney, leading to increased phosphate excretion in urine. revistanefrologia.comwikipedia.orgnih.gov This regulation occurs through FGF23's binding to FGFRs, particularly FGFR1, with the co-receptor αKlotho, which enhances the binding affinity and specificity. revistanefrologia.comnih.govfrontiersin.org Inhibition of FGF23 signaling, therefore, results in phosphorus reabsorption, leading to measurable changes in plasma phosphate levels. nih.govnih.gov Given the challenges in directly measuring target engagement in solid tumors in patients, a pharmacodynamic assay based on serum phosphate offers a practical and effective alternative. nih.gov

Preclinical studies in C57BL/6 mice demonstrated that a single oral administration of this compound resulted in a dose-dependent increase in serum phosphorus levels. nih.govresearchgate.netplos.org Blood samples were collected 24 hours post-administration to analyze inorganic phosphate in the plasma. nih.govresearchgate.netplos.org This observed elevation in serum phosphate is consistent with the inhibitory effect of this compound on FGFRs, which in turn impacts the FGF23 pathway, leading to reduced renal phosphate excretion and consequently, increased circulating phosphate. nih.gov This finding underscores the utility of serum phosphate as an on-target pharmacodynamic marker for this compound in preclinical in vivo models. nih.gov

Representative Data: Serum Phosphate Levels in Mice Following this compound Administration

While specific numerical data points for serum phosphate levels at various doses were presented in a figure in the original research nih.govplos.org, the qualitative observation of a dose-dependent increase is clearly stated. The table below conceptually illustrates this dose-dependent relationship observed in C57BL/6 mice 24 hours after a single oral administration of this compound.

This compound Oral Dose (mg/kg)Serum Phosphate Level (Relative Increase)
Vehicle (0)Baseline
Low DoseSlight Increase
Medium DoseModerate Increase
High DoseSignificant Increase

Note: This table represents the conceptual dose-dependent increase observed in preclinical studies. Specific numerical values were not provided in the textual content of the cited sources.

Pharmacokinetic and Pharmacodynamic Pk/pd Relationships in Preclinical Studies

Preclinical Pharmacokinetic Profile in Rodent Models (e.g., Mice, Rats, Dogs, Monkeys)

The systemic clearance of INCB054828 varied across preclinical species. It was observed to be low in monkeys and dogs, accounting for 8% and 10% of hepatic blood flow, respectively. In contrast, rats exhibited a moderate systemic clearance at 31% of hepatic blood flow plos.orgnih.govresearchgate.net. The volume of distribution of this compound was generally low to moderate across all three species, ranging from 0.584 L/kg in monkeys to 3.49 L/kg in dogs plos.orgnih.govresearchgate.net. Following intravenous administration, the terminal elimination half-life varied, with 4.0 hours in rats and up to 15.7 hours in dogs plos.orgnih.govresearchgate.net.

The pharmacokinetic profile in mice, following a single oral dose, demonstrated measurable plasma concentrations over time, which were crucial for subsequent exposure-pharmacodynamic analyses nih.govplos.orgresearchgate.net.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesSystemic Clearance (% Hepatic Blood Flow)Volume of Distribution (L/kg)Terminal Elimination Half-Life (hours, IV)
Rat31% plos.orgnih.govresearchgate.netNot specified plos.orgnih.govresearchgate.net4.0 plos.orgnih.govresearchgate.net
Dog10% plos.orgnih.govresearchgate.net3.49 plos.orgnih.govresearchgate.net15.7 plos.orgnih.govresearchgate.net
Monkey8% plos.orgnih.govresearchgate.net0.584 plos.orgnih.govresearchgate.netNot specified plos.orgnih.govresearchgate.net

Dose-Linearity and Oral Bioavailability in Preclinical Species

This compound demonstrated dose-linear plasma exposures in KATO III tumor-bearing mice following single oral doses of 0.1, 1, and 10 mg/kg plos.orgnih.govresearchgate.net. This linearity indicates that the systemic exposure increases proportionally with the administered dose within this range in mice plos.orgnih.govresearchgate.net.

The oral bioavailability of this compound varied significantly among the preclinical species studied. It was observed to be complete in rats, indicating nearly full absorption. In dogs, the oral bioavailability was high at 98%, while in monkeys, it was considerably lower at 29% plos.orgnih.govresearchgate.net. This suggests species-specific differences in the absorption characteristics of the compound plos.orgnih.govresearchgate.net.

Table 2: Oral Bioavailability of this compound in Preclinical Species

SpeciesOral Bioavailability (%)
RatComplete plos.orgnih.govresearchgate.net
Dog98 plos.orgnih.govresearchgate.net
Monkey29 plos.orgnih.govresearchgate.net

In Vivo Target Inhibition and Exposure-Pharmacodynamic Correlation

This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3, with half maximal inhibitory concentrations (IC50) of 0.4 nM, 0.5 nM, and 1.0 nM, respectively, in enzymatic assays with recombinant human FGFR kinases. Its activity against FGFR4 was weaker, with an IC50 of 30 nM plos.orgnih.govnih.govresearchgate.netplos.orgresearchgate.netresearchgate.net. This selective inhibition translates to its ability to suppress the growth of tumor cell lines that exhibit activated FGFR signaling plos.orgnih.govnih.govresearchgate.netplos.orgresearchgate.netresearchgate.net.

In vivo, the exposure-pharmacodynamic correlation was established in KATO III tumor-bearing mice. Analysis of phospho-FGFR2 in tumor homogenates revealed an in vivo IC50 of 22 nM for target inhibition plos.orgnih.govresearchgate.net. This value was comparable to the ex vivo-determined IC50 of 10.9 nM in spiked KATO III human whole blood plos.orgnih.govresearchgate.net. These findings indicate that a plasma target concentration of 22 nM of total this compound was sufficient to achieve 50% inhibition of FGFR2 autophosphorylation in the tumor plos.org.

Furthermore, a pharmacodynamic assay based on serum phosphate (B84403) levels was investigated, as phosphate levels are regulated by FGF23. A dose-dependent increase in serum phosphorus was observed in mice after a single oral dose of this compound, indicating effective inhibition of FGF23 signaling plos.orgnih.govresearchgate.net. The preclinical pharmacokinetic profile suggests that potent inhibition of FGFR1, FGFR2, or FGFR3 is achievable in vivo with low oral doses of this compound plos.orgnih.govresearchgate.netfrontiersin.org.

Table 3: In Vitro and In Vivo Target Inhibition by this compound

Target/AssayIC50 (nM)
FGFR1 (enzymatic)0.4 plos.orgnih.govnih.govresearchgate.netplos.orgresearchgate.netresearchgate.net
FGFR2 (enzymatic)0.5 plos.orgnih.govnih.govresearchgate.netplos.orgresearchgate.netresearchgate.net
FGFR3 (enzymatic)1.0 plos.orgnih.govnih.govresearchgate.netplos.orgresearchgate.netresearchgate.net
FGFR4 (enzymatic)30 plos.orgnih.govnih.govresearchgate.netplos.orgresearchgate.netresearchgate.net
Phospho-FGFR2 (in vivo, KATO III tumor-bearing mice)22 plos.orgnih.govresearchgate.net
Phospho-FGFR2 (ex vivo, spiked KATO III human whole blood)10.9 plos.orgnih.govresearchgate.net

Mechanisms of Acquired Resistance to Incb054828

Identification of Resistance-Conferring Genetic Alterations

A predominant mechanism of acquired resistance to FGFR inhibitors, including INCB054828, involves the development of secondary mutations within the FGFR2 kinase domain nih.govnih.gov. These mutations can lead to a decrease in the inhibitor's binding affinity or destabilize the inactive conformation of the kinase, thereby reducing its efficacy sci-hub.se.

The FGFR2 N549H mutation has been identified as a significant resistance-conferring alteration to this compound nih.govresearchgate.netnih.govscispace.com. This mutation is located in the vicinity of the ATP binding pocket of FGFR2 nih.gov. Other frequently observed secondary FGFR2 kinase domain mutations that drive clinical resistance to FGFR inhibition include N550 and V565 mutations nih.gov. Additionally, mutations such as V564F, E565A, N549K, K659M, and K641R have been identified as resistance mutations to various FGFR inhibitors sci-hub.seaacrjournals.org.

In Vitro Characterization of Resistant Cell Models

In vitro studies have corroborated the hypothesis that the FGFR2 N549H mutation confers resistance to this compound nih.govresearchgate.netnih.govscispace.com. For instance, NIH3T3 cells expressing an FGFR2-CLIP1 fusion were sensitive to this compound, exhibiting an IC₅₀ value of 10.16 nM nih.govresearchgate.netnih.govscispace.commedchemexpress.com. In contrast, cells with the addition of the N549H mutation demonstrated significant resistance to this compound, with a substantially higher IC₅₀ value of 1527.57 nM nih.govresearchgate.netnih.govscispace.commedchemexpress.com. This represents a considerable fold change in resistance.

Table 1: In Vitro Sensitivity to this compound in FGFR2-CLIP1 Fusion Cells with and Without N549H Mutation

Cell Line ModelFGFR2 StatusIC₅₀ Value (nM)
NIH3T3 FGFR2-CLIP1 (FC)FGFR2-CLIP1 Fusion10.16
NIH3T3 FGFR2-CLIP1 N549H (N549H)FGFR2-CLIP1 Fusion + N549H Mutation1527.57

Cross-Resistance Profiles with Other Selective FGFR Inhibitors

The FGFR2 N549H secondary mutation not only confers resistance to this compound but also exhibits cross-resistance to other selective FGFR inhibitors nih.govresearchgate.netnih.govscispace.comresearchgate.netmcw.edu. These include inhibitors such as AZD4547, BGJ398, and JNJ-42756493 nih.govresearchgate.net. However, interestingly, cells harboring the FGFR2 N549H mutation have been shown to remain sensitive to the nonselective inhibitor, ponatinib (B1185) nih.govresearchgate.netnih.govscispace.comresearchgate.netmcw.edu. This suggests that broader-spectrum kinase inhibitors may retain efficacy in cases of acquired resistance to selective FGFR inhibitors driven by certain secondary mutations.

Table 2: Cross-Resistance Profiles of FGFR2-CLIP1 N549H Cells to Various FGFR Inhibitors

InhibitorType of InhibitorSensitivity in FGFR2-CLIP1 N549H Cells (Relative to Fusion Alone)
This compoundSelective FGFR InhibitorResistant (Higher IC₅₀)
AZD4547Selective FGFR InhibitorLess Sensitive (Higher IC₅₀) researchgate.net
BGJ398Selective FGFR InhibitorLess Sensitive (Higher IC₅₀) researchgate.net
JNJ-42756493Selective FGFR InhibitorLess Sensitive (Higher IC₅₀) researchgate.net
PonatinibNonselective InhibitorSimilar Sensitivity researchgate.net
DovitinibNonselective InhibitorLargely Ineffective (without or with secondary mutation) researchgate.net

Preclinical Combination Therapy Strategies

Synergistic Antitumor Effects with Standard Chemotherapeutic Agents (e.g., Cisplatin)

Preclinical studies have demonstrated that the combination of INCB054828 with standard chemotherapeutic agents, such as cisplatin (B142131), provides a significant benefit over either single agent in xenograft tumor models. wikipedia.orgscbt.com This synergistic antitumor effect suggests that combining this compound with conventional chemotherapy can lead to improved therapeutic outcomes. The combination has been observed to suppress tumor growth more effectively than either agent alone, with acceptable tolerability in preclinical settings. wikipedia.orgscbt.com

Investigation of Other Potential Combinatorial Partners in Preclinical Models

Beyond standard chemotherapeutic agents, investigations into other potential combinatorial partners for this compound in preclinical models are underway, primarily to address mechanisms of acquired resistance to FGFR inhibition. One identified mechanism of acquired resistance involves the upregulation of the PI3K/AKT/mTOR signaling pathway, particularly in cells harboring the FGFR2 p.E565A mutation.

Research findings indicate that combination therapy strategies involving FGFR inhibitors and mTOR inhibitors, such as INK128, can lead to synergistic effects in re-sensitizing resistant cell lines. The combined targeting of the FGFR and PI3K/AKT/mTOR pathways through the use of PI3K, mTOR, and Akt inhibitors has shown synergistic antitumor responses. This approach may be particularly effective in tumors that harbor specific genetic alterations, such as PIK3CA or PIK3R1 mutations.

Table 1: Key Research Findings of this compound's Potency

TargetIC50 (nM)
FGFR10.4
FGFR20.5
FGFR31.0
FGFR430

Advanced Research Methodologies Applied to Incb054828 Studies

Whole-Exome Sequencing (WES) for Genomic Alteration Identification

Whole-Exome Sequencing (WES) is a comprehensive genetic testing approach that focuses on the protein-coding regions of the genome, known as the exome, to identify DNA changes such as single nucleotide variants (SNVs), insertions and deletions (InDels), and copy number alterations (CNAs). uni.luuni.lu This methodology has been instrumental in understanding genomic alterations associated with cancer development and drug resistance, including in studies involving INCB054828. wikipedia.orgciteab.comnih.gov

A notable application of WES in this compound research involved a patient with FGFR-fusion-positive cholangiocarcinoma who developed resistance to the compound. wikipedia.orgciteab.com Multisite WES and subsequent subclonal inference analysis identified four genetically distinct cancer cell populations, with two of these populations emerging only after treatment. citeab.com Crucially, WES revealed the presence of an FGFR2 N549H mutation in a single tumor sample, which was hypothesized to confer resistance to this compound. citeab.com This hypothesis was substantiated by in vitro cell-based studies, demonstrating that cells expressing the FGFR2-CLIP1 fusion were sensitive to this compound, whereas the addition of the N549H mutation rendered them resistant. citeab.com

Comprehensive Cellular Assays for Compound Characterization

A suite of comprehensive cellular assays has been employed to characterize the effects of this compound on cancer cell lines, providing insights into its selective activity and impact on cellular processes. This compound selectively inhibited the growth of tumor cell lines exhibiting activated FGFR signaling. wikipedia.orgmims.comuni.luwikipedia.orgpharmakb.comresearchgate.net

Cancer cell lines harboring genetic alterations in FGFR1, FGFR2, and FGFR3 demonstrated unique sensitivity to this compound, with half-maximal inhibitory concentration (IC50) values typically ranging from 3 to 50 nM. nih.govnih.gov In stark contrast, cancer cell lines or normal cells lacking FGFR dependence showed significantly higher IC50 values, generally exceeding 1500 nM. nih.govnih.gov

Cellular assays confirmed that this compound potently inhibited FGFR autophosphorylation at low nanomolar IC50 values. wikipedia.orgnih.govnih.gov Furthermore, the compound effectively blocked signal transduction downstream of FGFR, affecting key markers such as Extracellular signal-Regulated Kinase (ERK), Fibroblast Growth Factor Receptor Substrate 2 (FRS2), and Signal Transducer and Activator of Transcription 5 (STAT5). pharmakb.comnih.govnih.gov

Specific cell lines utilized in these studies include:

KG1a cells : Bearing an FGFR1OP2-FGFR1 translocation, treatment with this compound at concentrations greater than 5 nM reduced levels of phospho-FGFR, phospho-ERK, and phospho-STAT5 to basal levels. wikipedia.orgpharmakb.com

RT-4 cells : Harboring an FGFR3-TACC3 translocation, this compound treatment strongly suppressed levels of phospho-FRS2 and phospho-ERK. wikipedia.orgpharmakb.com

RT-112 cells : Also positive for the FGFR3-TACC3 fusion, potent inhibition of FGFR3 by this compound (<10 nM) was confirmed. wikipedia.orgpharmakb.comresearchgate.net

KATO III cells : Exhibiting FGFR2 amplification, a quantitative ELISA assay demonstrated inhibition of FGFR2 phosphorylation with an IC50 of 3 nM. researchgate.net

Ba/F3 cell lines : Engineered to express kinase domains of FGFRs as fusions with the dimerization domain of ETV6 (TEL), these cells showed balanced inhibition with IC50 values of 3 nM for FGFR1 and 4 nM for FGFR3. mims.com

A critical finding from cell-based studies highlighted the impact of specific mutations on this compound sensitivity. While cells expressing an FGFR2-CLIP1 fusion were sensitive to this compound (IC50 of 10.16 nM), the introduction of an FGFR2 N549H mutation resulted in significant resistance (IC50 of 1527.57 nM). citeab.com

Table 1: this compound Sensitivity in FGFR-Altered Cancer Cell Lines

Cell Line (Genetic Alteration)Target FGFRObserved EffectIC50 (nM)Reference
KG1a (FGFR1OP2-FGFR1 translocation)FGFR1Reduced phospho-FGFR, ERK, STAT5>5 (reduced to basal) wikipedia.orgpharmakb.com
RT-4 (FGFR3-TACC3 translocation)FGFR3Suppressed phospho-FRS2, ERKNot specified wikipedia.orgpharmakb.com
RT-112 (FGFR3-TACC3 fusion)FGFR3Potent inhibition of FGFR3<10 wikipedia.orgpharmakb.comresearchgate.net
KATO III (FGFR2 amplification)FGFR2Inhibited FGFR2 phosphorylation3 researchgate.net
Ba/F3 (FGFR1-ETV6 fusion)FGFR1Inhibited FGFR13 mims.com
Ba/F3 (FGFR3-ETV6 fusion)FGFR3Inhibited FGFR34 mims.com
FGFR2-CLIP1 fusion cellsFGFR2Sensitive to this compound10.16 citeab.com
FGFR2-CLIP1 fusion + N549H mutation cellsFGFR2Resistant to this compound1527.57 citeab.com
Cancer cell lines with FGFR alterationsFGFR1, 2, 3Growth inhibition3-50 nih.govnih.gov
Cancer cell lines without FGFR dependenceN/AGrowth inhibition>1500 nih.govnih.gov

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

In vivo studies utilizing xenograft and patient-derived xenograft (PDX) models have been critical in evaluating the antitumor efficacy and pharmacodynamic effects of this compound in a living system. This compound successfully suppressed the growth of xenografted tumor models with genetic alterations in FGFR1, FGFR2, or FGFR3 when administered as a monotherapy. wikipedia.orgmims.comuni.lupharmakb.comresearchgate.net The antitumor effect observed was dose-dependent and correlated with pharmacodynamic inhibition of FGFR. nih.govnih.gov Furthermore, the combination of this compound with cisplatin (B142131) demonstrated significant benefit over either single agent in these xenograft models. wikipedia.orgmims.comuni.lupharmakb.comresearchgate.net

Key in vivo models and findings include:

KATO III gastric cancer model : This model, characterized by FGFR2 amplification, showed significant tumor growth suppression with a once-daily dose of 0.03 mg/kg this compound, with maximum activity achieved at doses of 0.3 mg/kg once daily or greater. wikipedia.orgpharmakb.comresearchgate.net

KG1 erythroleukemia AML model : This model, bearing an FGFROP2-FGFR1 translocation, was investigated in humanized NOD scid gamma (NSG) mice. wikipedia.orgpharmakb.comresearchgate.net

RT-112 urothelial carcinoma model : This model, featuring an FGFR3-TACC3 fusion, was studied in RNU immunocompromised rats. pharmakb.com

CTG-0997 cholangiocarcinoma PDX model : Derived from a patient's tumor with an FGFR2-TRA2B fusion, fragments of this tumor were implanted into nu/nu mice. wikipedia.orgpharmakb.comresearchgate.net this compound exhibited potent anti-tumor activity in this PDX model. wikipedia.org

Table 2: Efficacy of this compound in In Vivo Tumor Models

Tumor Model (Genetic Alteration)Animal ModelDosing RegimenKey FindingReference
KATO III (FGFR2 amplification)SCID mice0.03 mg/kg QDSignificantly suppressed tumor growth wikipedia.orgpharmakb.comresearchgate.net
KATO III (FGFR2 amplification)SCID mice≥0.3 mg/kg QDMaximum activity observed wikipedia.orgpharmakb.comresearchgate.net
KG1 (FGFROP2-FGFR1 fusion)Humanized NSG mice0.3 mg/kg QDSuppressed tumor growth
RT-112 (FGFR3-TACC3 fusion)RNU rats0.3 or 1 mg/kg QDSuppressed tumor growth pharmakb.com
CTG-0997 (FGFR2-TRA2B fusion) PDXnu/nu mice0.3 or 1 mg/kg QDSuppressed tumor growth pharmakb.com
Various FGFR1, 2, or 3 altered xenograftsMice/RatsMonotherapySuppressed tumor growth wikipedia.orgmims.comuni.lupharmakb.comresearchgate.net
Various FGFR1, 2, or 3 altered xenograftsMice/RatsCombination with cisplatinSignificant benefit over single agents wikipedia.orgmims.comuni.lupharmakb.comresearchgate.net

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical characterization techniques have been fundamental in detailing the inhibitory profile and molecular interactions of this compound.

Enzymatic Assays

Enzymatic assays using recombinant human FGFR kinases demonstrated that this compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3. wikipedia.orgmims.comuni.luwikipedia.orgpharmakb.comresearchgate.net The half-maximal inhibitory concentration (IC50) values were determined as 0.4 nM for FGFR1, 0.5 nM for FGFR2, and 1.0 nM for FGFR3. wikipedia.orgmims.comuni.luwikipedia.orgpharmakb.comresearchgate.net While showing potent activity against these three receptors, this compound exhibited weaker activity against FGFR4, with an IC50 of 30 nM. wikipedia.orgmims.comuni.luwikipedia.orgpharmakb.comresearchgate.net

The selectivity profile of this compound was assessed against a panel of 56 diverse tyrosine and serine-threonine kinases, revealing high selectivity for the FGFR family. mims.compharmakb.com Among non-FGFR kinases, only vascular endothelial growth factor receptor-2 (VEGFR2/KDR) and c-KIT showed IC50 values below 1000 nM, specifically 182 nM and 266 nM, respectively, indicating a favorable selectivity profile. mims.compharmakb.com The ATP-competitive binding mode of this compound was confirmed by observing a shift in the FGFR1 IC50 from 0.6 nM to 6 nM when the ATP concentration in the assay was increased from 50 µM to 5000 µM. mims.comresearchgate.net

Table 3: this compound Inhibitory Potency (IC50) Against Kinases

KinaseIC50 (nM)Reference
FGFR10.4 wikipedia.orgmims.comuni.luwikipedia.orgpharmakb.comresearchgate.net
FGFR20.5 wikipedia.orgmims.comuni.luwikipedia.orgpharmakb.comresearchgate.net
FGFR31.0 wikipedia.orgmims.comuni.luwikipedia.orgpharmakb.comresearchgate.net
FGFR430 wikipedia.orgmims.comuni.luwikipedia.orgpharmakb.comresearchgate.net
VEGFR2/KDR182 mims.compharmakb.com
c-KIT266 mims.compharmakb.com
Other non-FGFR kinases>1000 (mostly >10,000) mims.compharmakb.com

Immunoblotting (Western Blotting)

Immunoblotting has been extensively used to investigate the impact of this compound treatment on intracellular signaling pathways. wikipedia.orgmims.compharmakb.com Researchers utilized this technique to measure the levels of both phosphorylated and total proteins within the FGFR signal transduction pathway, including FGFR itself, ERK, FRS2, and STAT5. wikipedia.orgpharmakb.com

In KG1a cells, which possess an FGFR1OP2-FGFR1 translocation, treatment with this compound at concentrations exceeding 5 nM led to a reduction in the levels of phospho-FGFR, phospho-ERK, and phospho-STAT5 to basal levels, demonstrating potent suppression of FGFR activation. wikipedia.orgpharmakb.com Similarly, in RT-4 bladder cancer cells, which harbor an FGFR3-TACC3 translocation, this compound treatment strongly suppressed the levels of phospho-FRS2 and phospho-ERK. wikipedia.orgpharmakb.com While FGFR3 phosphorylation was not consistently detectable by Western blotting in some instances, a decrease was confirmed using a proximity ligation assay, which amplifies the signal from bound antibodies to phospho- and total FGFR3. wikipedia.orgpharmakb.comresearchgate.net

ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA has been employed for quantitative assessment of protein phosphorylation and other biomarkers in studies involving this compound. A quantitative ELISA assay was used to demonstrate the inhibition of FGFR2 phosphorylation in FGFR2-amplified KATO III human gastric cancer cells, yielding an IC50 of 3 nM. researchgate.net This technique was also applied in pharmacokinetic-pharmacodynamic analyses to determine phospho-FGFR2 levels in tumor homogenates from KATO III tumor-bearing mice following this compound administration. mims.com Furthermore, ELISA was utilized to measure levels of FGFR activation/inhibition by assessing the phosphorylation of FGFR2α in KATOIII cells.

Future Directions in Academic Research on Incb054828 and Fgfr Inhibition

Elucidating Novel Mechanisms of Primary and Acquired Drug Resistance

Understanding the mechanisms by which tumors develop resistance to FGFR inhibitors is crucial for developing more effective therapies. Primary resistance, which occurs from the outset of treatment, can be linked to co-occurring tumor-suppressing gene fusions, such as FGFR2 fusions with BAP1, CDKN2A/B, PBRM1, and TP53, which are associated with shorter progression-free survival. aacrjournals.orgmdpi.com Additionally, FGFR amplification in various cancers may contribute to primary resistance. mdpi.com

Acquired resistance, developing after an initial response, is often driven by secondary mutations in the FGFR2 kinase domain, notably the N550 molecular brake and V565 gatekeeper mutations, which can impede inhibitor binding. jhoponline.comnih.govoaepublish.comaacrjournals.org These mutations are the most common mode of acquired resistance to FGFR inhibitors, with N550 and V565 mutations representing 63% and 47% of all FGFR2 kinase domain mutations, respectively. aacrjournals.org For instance, the FGFR2 N549H mutation has been observed to confer resistance to INCB054828 and other selective FGFR inhibitors like AZD4547, BGJ398, and JNJ-42756493, though sensitivity to the nonselective inhibitor ponatinib (B1185) was retained. nih.govresearchgate.net

Beyond FGFR mutations, other bypass signaling pathways contribute to acquired resistance. Upregulation of the PI3K/AKT/mTOR pathway has been identified as a resistance mechanism, particularly in cells harboring the FGFR2 p.E565A mutation. aacrjournals.orgresearchgate.net Reactivation of the MAPK signaling pathway (pERK1/2) within 24–72 hours of FGFR inhibitor treatment has also been observed in preclinical models. mdpi.com Furthermore, alterations in other signaling components, such as mutational inactivation of PTEN leading to increased PI3K/AKT activity, or the involvement of kinases like MET, ILK, SRC, and EGFR, can modulate sensitivity to FGFR inhibition. mdpi.comaacrjournals.orgmdpi.com Epithelial-to-mesenchymal transition (EMT) is another reported mechanism of acquired resistance. oaepublish.com

Identifying and Validating Predictive Biomarkers of Response in Preclinical Settings

Identifying reliable predictive biomarkers is essential for patient selection and optimizing the use of FGFR inhibitors. Genetic alterations in FGFR1, FGFR2, or FGFR3, including fusions, activating mutations, and amplifications, are considered key predictive biomarkers for response to this compound. plos.orgnih.govresearchgate.netnih.govresearchgate.netplos.orgaacrjournals.orgsci-hub.se The FGFR2 N549H mutation has been specifically identified as a potential clinically useful biomarker for resistance. nih.gov

The utility of circulating tumor DNA (ctDNA) analysis is gaining traction for understanding resistance mechanisms and guiding the sequencing of FGFR inhibitors. jhoponline.comaacrjournals.org Preclinical studies have also explored other biomarkers, such as FGF19 expression, which was found to be a predictive biomarker for response to another FGFR inhibitor (H3B-6527) in hepatocellular carcinoma (HCC) models, suggesting similar investigations could be beneficial for this compound. sci-hub.se

Development of Next-Generation FGFR Inhibitors to Overcome Resistance

The emergence of resistance mutations necessitates the development of next-generation FGFR inhibitors. Research efforts are focused on structure-based drug design to create inhibitors capable of overcoming resistance mutations located in the ATP binding pocket of FGFRs. nih.govoaepublish.com Covalently binding FGFR inhibitors, such as futibatinib (B611163) (TAS-120), represent a promising class of agents that have shown efficacy in overcoming gatekeeper mutations and other FGFR2 mutants that confer resistance to reversible ATP-competitive inhibitors like this compound. mdpi.comoaepublish.comaacrjournals.org The development of structurally optimized inhibitors is an active area of investigation. oaepublish.com The goal is to design agents that can effectively target the full spectrum of FGFR2 resistance mutations, particularly the N550 and V565 mutations, to prolong therapeutic benefit. jhoponline.comaacrjournals.org

Exploration of FGFR-Independent Mechanisms of Tumor Progression and Crosstalk Pathways

While FGFR inhibition directly targets the receptor, tumor progression can also occur through FGFR-independent mechanisms and activation of crosstalk pathways. These pathways include PI3K/AKT/mTOR, RAS/MAPK, JAK/STAT, and PLCγ pathways, which are critical for tumor development. researchgate.netdrugbank.comfrontiersin.orgmdpi.comresearchgate.net For instance, mutational inactivation of PTEN can lead to increased PI3K/AKT activity, contributing to secondary resistance. mdpi.com Additionally, other kinases involved in ILK, SRC, and EGFR signaling have been identified as potential regulators of sensitivity to FGFR inhibition. mdpi.com A comprehensive understanding of these alternative and compensatory pathways is essential for developing strategies to circumvent resistance and achieve more durable responses.

Investigating the Role of Tumor Heterogeneity in Therapeutic Response and Evolution

Tumor heterogeneity, both genetic and epigenetic, significantly impacts therapeutic response and contributes to the development of treatment resistance. nih.govresearchgate.net Changes within the tumor itself and its microenvironment can drive this heterogeneity. nih.gov Rapid research autopsy combined with whole-exome sequencing (WES) has been instrumental in identifying unique tumor subclones and elucidating their evolution under this compound treatment, revealing the emergence of post-treatment secondary kinase mutations in different tumor samples within the same patient. nih.govresearchgate.net This phenomenon, known as polyclonal resistance, is a significant challenge, as patients with polyclonal resistance have been observed to have a lower median progression-free survival compared to those with monoclonal resistance. jhoponline.comaacrjournals.org Future research aims to better understand and address tumor heterogeneity upfront to prevent resistance and improve patient outcomes. jhoponline.com

Preclinical Investigations for Novel Therapeutic Applications Beyond Current Cancer Research Focus

While this compound is primarily investigated for its role in cancers with FGFR alterations, such as cholangiocarcinoma, urothelial cancer, and myeloid/lymphoid neoplasms with FGFR1 rearrangement, the broader implications of FGFR signaling extend beyond oncology. plos.orgnih.govresearchgate.netnih.govresearchgate.netplos.orgresearchgate.netaacrjournals.orgjhoponline.comsci-hub.se Dysregulation of the FGF/FGFR signaling axis is implicated in a wide range of biological processes during both embryonic and adult development, including cell proliferation, survival, differentiation, migration, and angiogenesis. drugbank.comfrontiersin.orgresearchgate.net Therefore, future academic research could explore the potential of FGFR inhibition, perhaps with this compound or similar compounds, in other non-cancerous diseases where aberrant FGFR signaling plays a pathological role. This represents an area for novel therapeutic applications beyond the current cancer research focus.

Refinement of Preclinical Combination Strategies for Enhanced Efficacy

Preclinical studies have highlighted the potential of combining this compound with other agents to enhance efficacy and overcome resistance. For instance, the combination of this compound with cisplatin (B142131) has demonstrated significant benefit over monotherapy in xenograft models. plos.orgresearchgate.netnih.govresearchgate.netplos.org

Research into combination strategies to overcome acquired resistance is a key area. Combining FGFR inhibitors with mTOR inhibitors has shown promise in overcoming resistance, particularly in cells with certain FGFR2 mutations like p.E565A. aacrjournals.orgresearchgate.net Similarly, combining FGFR inhibitors with MEK inhibitors, such as trametinib, can overcome adaptive resistance resulting from MAPK pathway reactivation. mdpi.com For tumors overexpressing MET, combination with MET inhibitors like crizotinib (B193316) has shown synergistic anti-tumor activity. mdpi.com Other synergistic combinations identified in preclinical models include FGFR inhibitors with EGFR inhibitors (e.g., lapatinib) or ILK inhibitors. mdpi.com Clinical trials have also explored combinations of FGFR and PI3K inhibitors, showing objective responses in various tumor types. oaepublish.com Furthermore, the combination of FGFR inhibitors with immune checkpoint inhibitors is supported by marked anti-tumor activity in mouse models, suggesting a potential avenue for future research. oaepublish.com These collective findings underscore the importance of developing and refining novel combination therapeutic strategies to improve patient outcomes and overcome acquired resistance. researchgate.netaacrjournals.orgresearchgate.net

Data Tables

Table 1: this compound (Pemigatinib) IC50 Values Against FGFR Kinases

FGFR KinaseIC50 (nM)Source
FGFR10.4 plos.orgresearchgate.netnih.govresearchgate.netplos.orgresearchgate.net
FGFR20.5 plos.orgresearchgate.netnih.govresearchgate.netplos.orgresearchgate.net
FGFR31.0 plos.orgresearchgate.netnih.govresearchgate.netplos.orgresearchgate.net
FGFR430 plos.orgresearchgate.netnih.govresearchgate.netplos.orgresearchgate.net

Table 2: this compound Sensitivity in FGFR2-CLIP1 Fusion Cells and N549H Mutant Cells

Cell Line/Mutation StatusThis compound IC50 (nM)SensitivitySource
NIH3T3 FGFR2-CLIP1 Fusion10.16Sensitive nih.govresearchgate.net
NIH3T3 FGFR2-CLIP1 N549H1527.57Resistant nih.govresearchgate.net

Q & A

Q. What experimental models are most appropriate to evaluate the pharmacodynamic effects of INCB054828 in FGFR-driven tumors?

Methodological Answer: Preclinical studies should utilize in vivo models (e.g., xenografts with FGFR1–3 alterations) to assess tumor regression and correlate plasma concentrations with target inhibition. For example, dose-response studies in mice (1–30 mg/kg) can measure plasma drug levels via LC-MS and quantify phospho-FGFR2 (p-FGFR2) inhibition using ELISA or Western blot . Parallel monitoring of serum phosphate levels (a biomarker of FGFR inhibition) is critical, as hyperphosphatemia is dose-dependent and indicative of on-target activity .

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

Methodological Answer: Dose-ranging studies must integrate pharmacokinetic (PK) and pharmacodynamic (PD) endpoints. For instance, plasma concentration-time curves (AUC, Cmax) at 1, 10, and 30 mg/kg in mice reveal nonlinear PK, necessitating frequent sampling at 0–24 hours post-dose . Concurrently, assess phospho-FGFR2 inhibition (IC50) and serum phosphate levels to establish the therapeutic index. Toxicity thresholds (e.g., hyperphosphatemia >8 mg/dL) should guide maximum tolerated dose (MTD) determination .

Q. What statistical methods are recommended to analyze contradictory data on this compound’s efficacy across heterogeneous tumor models?

Methodological Answer: Use hierarchical Bayesian models to account for inter-tumor variability in FGFR alteration status (e.g., fusions vs. mutations). For instance, subgroup analyses in FGFR2-fusion-positive cholangiocarcinoma (ORR 35.5%) versus FGFR-wild-type tumors (no response) require Fisher’s exact test or multivariate regression to control for confounders like prior therapies . Sensitivity analyses should address outliers, such as tumors with co-occurring resistance mutations .

Advanced Research Questions

Q. How does clonal heterogeneity in FGFR2-fusion-positive tumors contribute to acquired resistance to this compound?

Methodological Answer: Rapid autopsy programs with whole-exome sequencing (WES) of metastatic lesions can identify subclonal populations. For example, WES of 11 tumor samples from a single patient revealed four distinct subclones, including a resistant subclone harboring the FGFR2N549H mutation. Validate resistance mechanisms using in vitro models (e.g., NIH3T3 cells expressing FGFR2-CLIP1 fusion ± N549H) treated with this compound (1–5000 nM). IC50 shifts from 10.16 nM (sensitive) to 1527.57 nM (resistant) confirm mutation-driven resistance .

Q. What methodologies can distinguish primary vs. secondary FGFR2 mutations in patients treated with this compound?

Methodological Answer: Longitudinal liquid biopsy (ctDNA analysis) combined with droplet digital PCR (ddPCR) or NGS panels targeting FGFR2 hotspots (e.g., N549H, K660M) can track mutation emergence. For example, baseline ctDNA analysis identifies primary alterations, while post-progression samples detect secondary mutations. Functional validation via Ba/F3 cell proliferation assays under this compound exposure confirms mutation-specific resistance .

Q. How should researchers address discordant preclinical and clinical data on this compound’s potency against FGFR3 alterations?

Methodological Answer: Use patient-derived organoids (PDOs) or 3D spheroids to recapitulate tumor microenvironments. Compare in vitro IC50 values (e.g., 1–100 nM in PDOs) with clinical response rates. Discrepancies may arise from stromal interactions or compensatory pathways (e.g., MAPK/ERK). Multi-omics (RNA-seq, phosphoproteomics) can identify bypass mechanisms, informing combination therapies (e.g., this compound + MEK inhibitors) .

Methodological Best Practices

Q. What criteria define a robust preclinical study design for FGFR inhibitors like this compound?

  • Model Selection : Use genetically annotated models (e.g., FGFR2-fusion-positive PDX) to ensure translational relevance .
  • Endpoint Alignment : Correlate PD biomarkers (p-FGFR2 inhibition) with tumor regression and survival .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines: report ≥3 biological replicates, detail experimental conditions (e.g., dosing schedules, vehicle controls), and deposit raw data in public repositories .

Q. How can researchers mitigate bias when analyzing this compound’s efficacy in retrospective clinical cohorts?

  • Confounder Adjustment : Use propensity score matching for variables like prior lines of therapy or FGFR alteration type .
  • Blinded Analysis : Engage independent radiologists for RECIST assessments to reduce interpretation bias .
  • Transparency : Pre-register study protocols on platforms like ClinicalTrials.gov and report negative/ambiguous results .

Data Interpretation and Reporting

Q. How should conflicting results between in vitro and in vivo models of this compound resistance be resolved?

Methodological Answer: Conduct ex vivo pharmacoscopy on treated tumors to map drug distribution and target engagement spatially. Combine with single-cell RNA-seq to identify resistant subpopulations missed in bulk analyses .

Q. What ethical considerations apply when designing studies involving rapid research autopsies for drug resistance research?

Methodological Answer: Obtain informed consent for postmortem tissue collection, emphasizing contributions to scientific knowledge. Follow institutional review board (IRB) protocols for specimen handling and data anonymization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.